3-(4-(Difluoromethoxy)phenyl)-1,1-dipropylthiourea

Catalog No.
S3233002
CAS No.
398995-99-8
M.F
C14H20F2N2OS
M. Wt
302.38
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-(Difluoromethoxy)phenyl)-1,1-dipropylthiourea

CAS Number

398995-99-8

Product Name

3-(4-(Difluoromethoxy)phenyl)-1,1-dipropylthiourea

IUPAC Name

3-[4-(difluoromethoxy)phenyl]-1,1-dipropylthiourea

Molecular Formula

C14H20F2N2OS

Molecular Weight

302.38

InChI

InChI=1S/C14H20F2N2OS/c1-3-9-18(10-4-2)14(20)17-11-5-7-12(8-6-11)19-13(15)16/h5-8,13H,3-4,9-10H2,1-2H3,(H,17,20)

InChI Key

RXXSOEWALXTDFS-UHFFFAOYSA-N

SMILES

CCCN(CCC)C(=S)NC1=CC=C(C=C1)OC(F)F

Solubility

not available

3-(4-(Difluoromethoxy)phenyl)-1,1-dipropylthiourea is an organic compound notable for its unique structural features. It consists of a phenyl ring substituted with a difluoromethoxy group and linked to a dipropylthiourea moiety. The presence of the difluoromethoxy group enhances its electronic properties, making it a compound of interest in various fields, including medicinal chemistry and materials science. Its molecular formula is C_{13}H_{18}F_{2}N_{2}S, and it has a molecular weight of approximately 302.39 g/mol.

  • Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones using reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
  • Reduction: If a nitro group is present, it can be reduced to an amine using catalytic hydrogenation or metal hydrides like sodium borohydride.
  • Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with electrophiles such as halogens or nitro groups using reagents like bromine or nitric acid.

Research indicates that 3-(4-(Difluoromethoxy)phenyl)-1,1-dipropylthiourea exhibits potential biological activities, particularly as an enzyme inhibitor or receptor modulator. The difluoromethoxy group enhances its lipophilicity, facilitating cell membrane penetration and interaction with biological targets. This compound has been investigated for its therapeutic potential in treating various diseases, including cancer and metabolic disorders.

The synthesis of 3-(4-(Difluoromethoxy)phenyl)-1,1-dipropylthiourea typically involves the following steps:

  • Starting Materials: The reaction begins with 4-(difluoromethoxy)aniline and dipropylthiocarbamoyl chloride.
  • Reaction Conditions: The reaction is conducted under basic conditions using an organic solvent such as dichloromethane or tetrahydrofuran. A base like triethylamine is employed to neutralize the hydrochloric acid produced during the reaction.
  • Purification: The resulting product is purified through recrystallization or column chromatography to achieve the desired purity.

In industrial settings, similar synthetic routes are optimized for yield and purity, often employing continuous flow reactors and automated synthesis platforms.

3-(4-(Difluoromethoxy)phenyl)-1,1-dipropylthiourea finds applications across various domains:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its role as an enzyme inhibitor or receptor modulator.
  • Medicine: Explored for therapeutic applications in treating diseases.
  • Industry: Utilized in developing advanced materials with specific properties.

The interactions of 3-(4-(Difluoromethoxy)phenyl)-1,1-dipropylthiourea with biological targets have been a focus of research. Its mechanism of action involves forming hydrogen bonds with target proteins due to the presence of the thiourea moiety. This interaction can modulate protein activity, leading to various biological effects. Studies have shown that this compound may influence signaling pathways relevant to disease processes.

Several compounds share structural similarities with 3-(4-(Difluoromethoxy)phenyl)-1,1-dipropylthiourea:

  • 3-(4-(Trifluoromethoxy)phenyl)-1,1-dipropylthiourea
  • 3-(4-(Methoxy)phenyl)-1,1-dipropylthiourea
  • 3-(4-(Chloromethoxy)phenyl)-1,1-dipropylthiourea

Uniqueness

The uniqueness of 3-(4-(Difluoromethoxy)phenyl)-1,1-dipropylthiourea lies in the difluoromethoxy group, which imparts distinct electronic and steric properties compared to its analogs. This feature enhances the compound's stability and lipophilicity, making it a valuable candidate for applications in medicinal chemistry and material science.

XLogP3

4.4

Dates

Modify: 2023-08-19

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